(Z)-4-((Carboxymethyl)amino)-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-((Carboxymethyl)amino)-4-oxobut-2-enoic acid is an organic compound that features both carboxylic acid and amino functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a double bond in the (Z)-configuration, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-((Carboxymethyl)amino)-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of maleic anhydride with glycine under controlled conditions. The reaction typically proceeds as follows:
- Dissolve maleic anhydride in a suitable solvent such as tetrahydrofuran (THF).
- Add glycine to the solution and stir the mixture at room temperature.
- Heat the reaction mixture to reflux for several hours.
- Cool the mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or dicyclohexylcarbodiimide (DCC) for amide formation are commonly employed.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry: (Z)-4-((Carboxymethyl)amino)-4-oxobut-2-enoic acid is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and carboxylic acids. It may also serve as a model compound for studying metabolic pathways.
Medicine: The compound’s potential therapeutic applications include its use as a precursor for drug development. Its structure can be modified to create derivatives with specific biological activities.
Industry: In industrial applications, this compound can be used in the production of polymers, resins, and other materials that require specific functional groups for their properties.
Mechanism of Action
The mechanism of action of (Z)-4-((Carboxymethyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. The amino group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. These interactions can modulate enzymatic activity, receptor
Properties
IUPAC Name |
(Z)-4-(carboxymethylamino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-2H,3H2,(H,7,8)(H,9,10)(H,11,12)/b2-1- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCBZBFTTXFZGH-UPHRSURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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